![molecular formula C23H19NO6 B2644417 [2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] N,N-diethylcarbamate CAS No. 869079-06-1](/img/structure/B2644417.png)
[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] N,N-diethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] N,N-diethylcarbamate” is a complex organic molecule. It contains two chromene rings (also known as 2H-chromen-2-one or coumarin), which are a type of aromatic organic compound. Coumarins are found in many natural sources and have been studied for their diverse biological and pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would contain two chromene rings attached to each other, and a diethylcarbamate group attached to one of the chromene rings. Chromene rings consist of a benzene ring fused with a pyrone ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Coumarins, in general, can undergo a variety of reactions, including acylation, alkylation, and various types of condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, coumarins are typically crystalline compounds and have strong absorption in the UV region .Applications De Recherche Scientifique
Antibacterial and Antifungal Properties
Several studies have synthesized and evaluated the antibacterial and antifungal activities of compounds related to "[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] N,N-diethylcarbamate." For instance, the synthesis of novel organic compounds including 4-hydroxy-chromen-2-one derivatives has demonstrated high levels of antibacterial activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These compounds have shown both bacteriostatic and bactericidal activity (A. Behrami & Florent Dobroshi, 2019). Similarly, the development of chromone-pyrimidine coupled derivatives has revealed their potential as antifungal agents, antibacterial agents, and anticancer agents, showcasing the versatility of chromen-based compounds in medicinal chemistry (A. P. Nikalje et al., 2017; S. Tiwari et al., 2018).
Cancer Research
In the realm of cancer research, compounds structurally related to "this compound" have been explored for their anticancer activities. For example, indole-coumarin hybrids have been synthesized, demonstrating potent cytotoxic activity against human breast adenocarcinoma (MCF-7) cells. Such studies underline the potential of these compounds in the development of novel anticancer drugs (P. Kamath et al., 2015).
Biological Probes and Imaging
Compounds with the core structure of 2-oxo-chromen derivatives have also been utilized in the development of biological probes. For instance, two-photon fluorescence probes based on the diethylaminecoumarin skeleton have been created for the imaging and detection of sulfite/bisulfite in living cells, specifically targeting mitochondria. This research highlights the utility of such compounds in biomedical imaging and diagnostics (Kangnan Wang et al., 2019).
Dielectric Materials
Beyond biological applications, these compounds have been investigated for their dielectric properties. Research into polymers functionalized with coumarone and diethanolamine, including 2-oxo-2H-chromen derivatives, has provided insights into their potential use in electronic and optoelectronic devices (F. Bezgin et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] N,N-diethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO6/c1-3-24(4-2)23(27)28-15-9-10-16-17(13-21(25)29-20(16)12-15)18-11-14-7-5-6-8-19(14)30-22(18)26/h5-13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTBJOKBJBTULT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

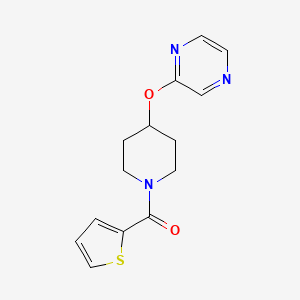
![{2-[(4-Chlorobenzyl)oxy]ethyl}amine hydrochloride](/img/structure/B2644335.png)
![methyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2644336.png)
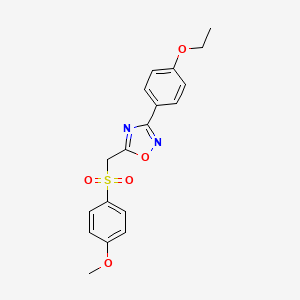
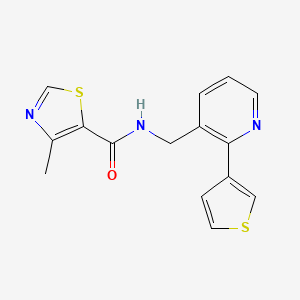
![6-ethoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2644341.png)
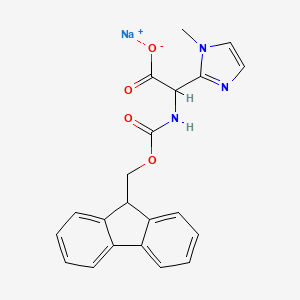
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2644343.png)
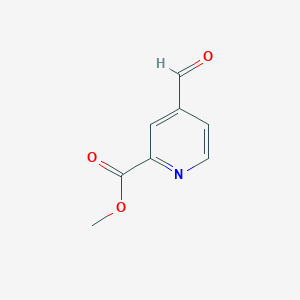

![N-(1-Benzyl-4-cyanopiperidin-4-yl)-2-(2-bicyclo[2.2.1]heptanyl)acetamide](/img/structure/B2644349.png)
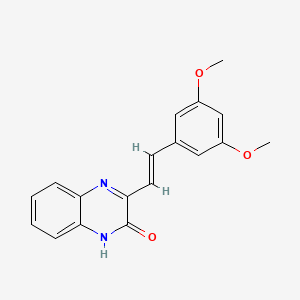

![N-[(4-benzylpiperidin-1-yl)carbonyl]-beta-alanine](/img/structure/B2644357.png)